6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]-
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Overview
Description
6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]- is a chemical compound with the molecular formula C18H28O4S and a molecular weight of 340.47752 g/mol . This compound is characterized by the presence of a sulfonyl group attached to an undecanone backbone, making it a unique and interesting molecule for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]- involves the reaction of undecanoyl chloride with 4-methylphenol in the presence of a sulfonylating agent such as p-toluenesulfonyl chloride. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Undecanone: A simpler ketone without the sulfonyl group.
4-Methylphenyl Sulfone: Contains the sulfonyl group but lacks the undecanone backbone.
Sulfonylated Ketones: Other ketones with sulfonyl groups attached at different positions.
Uniqueness
6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]- is unique due to the specific positioning of the sulfonyl group on the undecanone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
600721-95-7 |
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Molecular Formula |
C18H28O4S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
6-oxoundecan-5-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H28O4S/c1-4-6-8-9-17(19)18(10-7-5-2)22-23(20,21)16-13-11-15(3)12-14-16/h11-14,18H,4-10H2,1-3H3 |
InChI Key |
ZINMYOQYMHIUFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(CCCC)OS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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